Ethanol, 2-(ethylmethylamino)-

説明

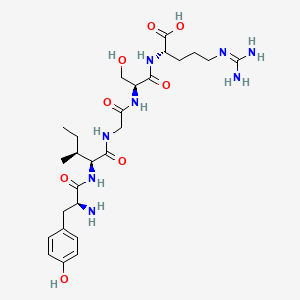

Ethanol, 2-(ethylmethylamino)-, also known as 2-(ethylamino)ethanol (EAE), is a compound that has been studied for its potential use as an energy-efficient CO2 absorbent. This compound is part of a class of nonaqueous amine-based blends that have been investigated for their physical properties and interactions with other chemicals in the context of CO2 capture and other applications .

Synthesis Analysis

The synthesis of ethanol and related compounds has been explored through various methods. One innovative approach for ethanol synthesis involves the reaction of dimethyl ether with CO2 and H2, using a Ru–Co bimetallic catalyst and LiI as a promoter. Although this method does not directly pertain to 2-(ethylmethylamino)ethanol, it highlights the ongoing research in synthesizing ethanol and its derivatives from renewable sources . Another method for synthesizing related compounds involves the epoxide ring opening in styrene oxide by N,N-disubstituted ethylenediamines, which can produce 2-(2-(dialkylamino)ethylamino)ethanols .

Molecular Structure Analysis

The molecular structure of compounds related to 2-(ethylmethylamino)ethanol has been determined through various techniques, including single-crystal X-ray diffraction. For instance, the crystal structure of a compound containing a cyclopropylmethylamino and fluorophenylamino group along with an ethanol monosolvate was elucidated, providing insights into the molecular configurations and intermolecular interactions . Although not directly about 2-(ethylmethylamino)ethanol, these studies contribute to the understanding of the molecular structures of ethanol derivatives.

Chemical Reactions Analysis

The chemical reactions involving 2-(ethylmethylamino)ethanol and its mixtures have been studied, particularly in the context of CO2 capture. The intermolecular interactions between 2-(ethylamino)ethanol and other secondary amines with different carbon chain lengths have been discussed, with a focus on the excess properties and interaction parameters derived from experimental data . These studies provide insights into the chemical behavior of 2-(ethylmethylamino)ethanol in mixtures.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(ethylmethylamino)ethanol have been extensively studied. Measurements of density, viscosity, and excess properties of binary mixtures containing 2-(ethylamino)ethanol have been conducted across various temperatures. These studies have revealed the interactions between 2-(ethylamino)ethanol and other compounds, such as 2-butoxyethanol, and have provided correlations for density and viscosity that match experimental data . Additionally, the speed of sound and excess isentropic compressibility of mixtures containing 2-(ethylamino)ethanol have been measured, further contributing to the understanding of its physical properties .

科学的研究の応用

Sustainability Metrics in Catalytic Production

Ethanol, specifically in the form of 2-Ethyl-1-hexanol, is pivotal in catalytic production for higher alcohols. The sustainability of this process is evaluated using early-stage sustainability metrics based on laboratory data, process simulation models, techno-economic analysis, and life cycle assessment. These insights are crucial in assessing the economic and environmental feasibility of biobased routes for higher chain Guerbet alcohols from ethanol (Patel et al., 2015).

CO2 Absorption in Solvent-Free Alkanolamines

2-(ethylamino)ethanol, among other neat secondary amines, has been studied for its reaction with CO2, forming liquid carbonated species without dilution in any additional solvent. This reaction has significant implications for CO2 capture, demonstrating over 90% efficiency in certain conditions. The potential advantages of using such solvent-free alkanolamines over aqueous solutions like monoethanolamine (MEA) in CO2 capture processes have been discussed, highlighting its efficiency and reduced flow rate requirements (Barzagli, Mani, & Peruzzini, 2016).

Viscosities and Densities in Aqueous Ternary Mixtures

Research on aqueous ternary solutions of 2-(ethylamino)ethanol with other amines like diethanolamine and triethanolamine is significant for understanding their physical properties. These studies are essential in various industrial applications, including solvent systems and chemical processes (Álvarez et al., 2006).

Vapor Pressures and Thermophysical Properties

The study of vapor pressures and liquid phase heat capacities of ethanolamines, including 2-(ethylamino)ethanol, is essential in understanding their thermodynamic properties. This research is vital for various industrial applications, especially in the fields of chemical engineering and process optimization (Soares et al., 2018).

Control of Ethanol Concentration

In medical and industrial applications, the control of ethanol concentration is crucial. Research on devices for controlling ethanol concentration highlights the importance of accurate measurement and regulation of ethanol in various solutions. This is particularly relevant in healthcare and industrial environments where specific ethanol concentrations are required (Rivai et al., 2015).

Biphasic Absorbents for CO2 Capture

Studies on biphasic absorbents, such as blends of 2-(ethylamino)ethanol, offer innovative approaches to CO2 capture. These absorbents demonstrate high efficiency and have potential advantages over traditional methods, emphasizing the ongoing research into more effective and environmentally friendly CO2 capture techniques(Barzagli, Mani, & Peruzzini, 2017).

Safety And Hazards

特性

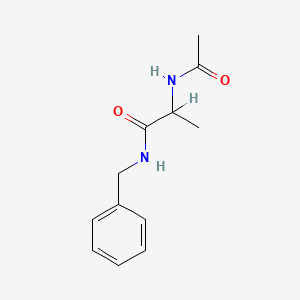

IUPAC Name |

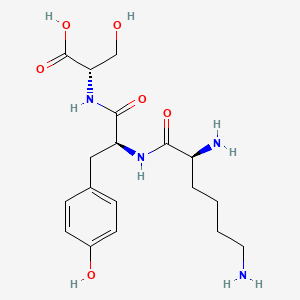

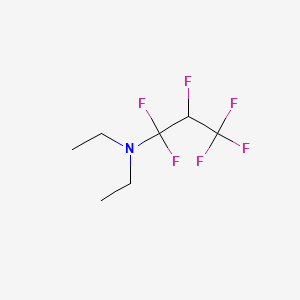

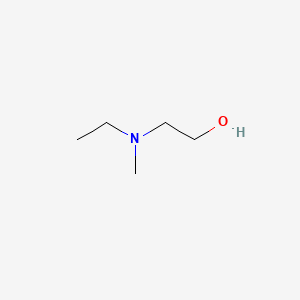

2-[ethyl(methyl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO/c1-3-6(2)4-5-7/h7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWKDZWSATBBGBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10183131 | |

| Record name | Ethanol, 2-(ethylmethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10183131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethanol, 2-(ethylmethylamino)- | |

CAS RN |

2893-43-8 | |

| Record name | N-Ethyl-N-methylethanolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2893-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2-(ethylmethylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002893438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-(ethylmethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10183131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。